Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a fluorinated tetrahydrobenzothiophene derivative characterized by a 4,5,6,7-tetrahydrobenzo[b]thiophene core. The compound features a 6-methyl substituent on the cyclohexene ring and a heptafluorobutanoyl group attached to the amino moiety at the 2-position of the thiophene ring. The ethyl ester at the 3-position enhances solubility in organic solvents.
Properties
IUPAC Name |
ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F7NO3S/c1-3-27-12(25)10-8-5-4-7(2)6-9(8)28-11(10)24-13(26)14(17,18)15(19,20)16(21,22)23/h7H,3-6H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGCEQPUVUPRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis and biological evaluation of this compound and its derivatives, focusing on their antitumor properties and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C14H11F7N2O4S
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps:
- Formation of the benzothiophene core.
- Introduction of the heptafluorobutanoyl group via acylation.
- Esterification to obtain the final product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzothiophene derivatives. The following table summarizes the IC50 values for various derivatives in different cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3a | FM3A | 0.78 |
| 3c | Molt/4 | 2.6 |
| 3d | HeLa | 12 |
| 3e | L1210 | 16 |
These compounds demonstrate significant antiproliferative activity compared to standard treatments like combretastatin A-4 (CA-4) .
The proposed mechanism for the antitumor activity includes:
- Microtubule Inhibition : Compounds act through the colchicine site on tubulin, disrupting microtubule polymerization.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways .
Study on Compound 3c
In a study evaluating compound 3c in a mouse xenograft model:
- Dosage : Administered at 50 mg/kg.
- Results : Significant inhibition of tumor growth was observed in human osteosarcoma models. The compound exhibited a uniform activity across various human cancer cell lines .
Comparative Analysis with Other Agents
The effectiveness of this compound was compared with traditional chemotherapeutics:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Physicochemical Properties: The heptafluorobutanoyl group in the target compound significantly increases lipophilicity compared to non-fluorinated analogs (e.g., phenylacetyl in ). Fluorinated chains enhance metabolic stability and blood-brain barrier penetration, making the compound suitable for central nervous system (CNS)-targeted applications . The 4-hydroxyphenyl substituent in compound 6o () introduces hydrogen-bonding capacity, which may enhance crystallinity and intermolecular interactions in solid-state structures .
Biological Activity Trends: Antimicrobial Activity: Phenylacetyl-substituted derivatives (e.g., ) exhibit moderate antimicrobial effects, likely due to hydrophobic interactions with microbial membranes. Kinase Inhibition: The 4-methoxy-4-oxobutanoyl group () contributes to polarity, favoring interactions with ATP-binding pockets in kinases. Neuroactive Potential: Benzyl-substituted analogs () show affinity for neurotransmitter receptors, suggesting structural flexibility in modulating neurological targets.
Synthetic Methodologies: The Petasis reaction () is a common strategy for introducing diverse acyl groups to the amino position. The use of HFIP solvent and molecular sieves optimizes yield and purity in fluorinated analogs . Crystallographic tools (e.g., SHELX, ORTEP-3) are critical for resolving conformational details, such as ring puckering in tetrahydrobenzothiophene cores () .
Structural Dynamics :
- The tetrahydrobenzothiophene ring exhibits puckering (), which influences binding conformations. For example, the 6-methyl group in the target compound may restrict ring flexibility compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
